molecular formula C12H6N2O2 B1216585 1,7-Phenanthroline-5,6-dione CAS No. 82701-91-5

1,7-Phenanthroline-5,6-dione

Cat. No.: B1216585
CAS No.: 82701-91-5
M. Wt: 210.19 g/mol
InChI Key: JBLPWFLKCBTNBV-UHFFFAOYSA-N
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Description

Historical Evolution of Phenanthroline Chemistry and Dione (B5365651) Derivatives

The journey of phenanthroline chemistry is a rich narrative that dates back to the late 19th century. Its evolution provides the essential context for understanding the contemporary focus on specific derivatives like 1,7-phenanthroline-5,6-dione.

Phenanthrolines are a class of nitrogen-containing heterocyclic compounds that have captivated chemists for their versatile applications. The most common isomer, 1,10-phenanthroline (B135089), has a history rooted in coordination chemistry, where the arrangement of its nitrogen atoms is perfectly suited for chelating metal ions to form stable five-membered rings. This property was recognized early on, leading to its widespread use as a reagent in analytical chemistry. A notable early application was the use of its ferrous iron complex as a redox indicator, a development that significantly advanced volumetric analysis techniques.

The synthesis of the phenanthroline core has traditionally been achieved through methods like the Skraup reaction, which involves the cyclization of aminoquinolines or o-phenylenediamines. nih.gov While effective for certain isomers, the synthesis of specific substituted derivatives or less common isomers has historically been a challenge. This has led to a research landscape heavily dominated by the highly symmetric and synthetically accessible 1,10-phenanthroline. researchgate.net In contrast, other isomers, such as 1,7-phenanthroline (B34526) and 4,7-phenanthroline, have been explored less frequently, often due to the lack of effective and selective synthesis methods. researchgate.netnih.gov This disparity highlights a significant area of opportunity, as the varied placement of nitrogen atoms across different isomers is known to impart distinct coordination geometries and electronic properties, leading to novel functionalities.

In contrast to the well-documented history of its 1,10-isomer, specific historical records for this compound are sparse. The initial synthesis of phenanthroline diones was often difficult, with the 1,10-isomer first being isolated in yields of less than 1% from the nitration reactions of 1,10-phenanthroline. The development of more direct oxidation methods improved availability, but these efforts were largely concentrated on the 1,10-isomer due to its established importance.

The exploration of 1,7-phenanthroline derivatives has been more recent, spurred by contemporary interests in materials science and the development of new synthetic methodologies. researchgate.netnih.gov Research from the early 21st century demonstrates multicomponent reactions and other modern synthetic strategies to access 1,7-phenanthroline derivatives, paving the way for a more thorough investigation of their properties and potential applications. iau.irtubitak.gov.tr The history of this compound is therefore less about a long chronicle of discovery and more about its recent emergence from the shadow of its more famous isomer, driven by new synthetic capabilities and a search for novel molecular functions.

Context of Phenanthroline Isomers in Chemical Research

Structural Characteristics and Chemical Significance of the Dione Moiety

The chemical character of this compound is defined by the interplay between its phenanthroline framework and the ortho-quinone (dione) functionality at the 5- and 6-positions. This combination results in a bifunctional molecule with distinct reactive sites: the diimine site (the two nitrogen atoms) and the dione site (the two carbonyl groups).

The dione moiety is particularly significant as it imparts redox activity to the molecule. It can undergo reduction to form a semiquinone radical anion and further to a catecholate. This capacity for electron transfer is central to its potential use in electrocatalysis and as a redox-active ligand in coordination chemistry. Furthermore, the carbonyl groups of the dione are susceptible to condensation reactions, particularly with primary amines, to form new heterocyclic structures via Schiff base formation. This reactivity provides a versatile handle for chemically modifying the phenanthroline scaffold, allowing for the attachment of various functional groups and the construction of more complex molecular systems.

Rationale for Dedicated Research on this compound

The focused investigation into this compound is driven by several key factors. Primarily, the isomeric position of the nitrogen atoms at the 1 and 7 positions, as opposed to the 1 and 10 positions, fundamentally alters its properties as a ligand and as a molecular building block. This structural uniqueness provides a compelling reason for its study.

A significant rationale comes from the field of materials science, where phenanthroline derivatives have shown promise as hole-blocking and electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net While research has heavily focused on 1,10-phenanthroline derivatives, the distinct electronic and structural characteristics of the 1,7-isomer offer an opportunity to fine-tune the performance of organic electronic devices. The recent development of more facile and selective synthetic routes to 1,7-phenanthrolines has made this exploration more feasible. researchgate.net

Furthermore, the unique geometry of this compound suggests it would engage in coordination chemistry differently from its 1,10-isomer. Rather than acting as a simple chelating agent for a single metal center, it is more likely to function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This opens up possibilities for creating novel supramolecular architectures with interesting catalytic, magnetic, or photophysical properties.

Comparative Analysis with Isomeric Phenanthroline Diones (e.g., 1,10-Phenanthroline-5,6-dione)

The differences between this compound and its more studied isomer, 1,10-phenanthroline-5,6-dione (B1662461), are critical to understanding its unique place in chemical research.

Structural and Coordinating Differences: The most fundamental difference lies in the location of the nitrogen atoms. In the 1,10-isomer, the nitrogens are positioned in a classic pincer-like formation, ideal for forming a stable, five-membered chelate ring with a single metal ion. This makes it a powerful bidentate chelating ligand. In the 1,7-isomer, the nitrogen atoms are located on different rings and are directed away from each other, making chelation to a single metal center sterically prohibitive. This structural constraint dictates that it will preferentially act as a bridging ligand or a monodentate ligand at each nitrogen site.

Synthesis and Research Focus: The synthetic accessibility of 1,10-phenanthroline has led to it and its dione derivative being the subject of thousands of studies. sigmaaldrich.comnih.govchemicalbook.comwikipedia.orgkrackeler.com Its preparation involves the direct oxidation of the parent 1,10-phenanthroline. wikipedia.org Conversely, the more complex synthesis of 1,7-phenanthroline has historically limited its investigation, and consequently, its dione derivative is far less documented in scientific literature. researchgate.net

Physicochemical Properties: While both isomers share the same molecular formula and weight, their structural differences lead to different physical and chemical properties, including solubility, crystal packing, and electronic structure, which in turn affect their application potentials.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Registry Number82701-91-5 epa.gov
Molecular FormulaC₁₂H₆N₂O₂ vulcanchem.com
Molecular Weight210.19 g/mol vulcanchem.com
AppearanceYellow to amber solid vulcanchem.com
Boiling Point456.1°C at 760 mmHg vulcanchem.com
Density1.444 g/cm³ vulcanchem.com
Table 2: Comparative Analysis of 1,7- and 1,10-Phenanthroline-5,6-dione
FeatureThis compound1,10-Phenanthroline-5,6-dione
CAS Number82701-91-5 epa.gov27318-90-7 wikipedia.org
Nitrogen Positions1 and 71 and 10
Chelating AbilityPoor (acts as a bridging ligand)Strong (forms 5-membered chelate rings)
Primary Research FocusEmerging; materials science (OLEDs) researchgate.netExtensive; coordination chemistry, catalysis, analytical chemistry, biological studies krackeler.com
Melting PointNot widely reported~260 °C (decomposes) sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82701-91-5

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

IUPAC Name

1,7-phenanthroline-5,6-dione

InChI

InChI=1S/C12H6N2O2/c15-11-8-4-2-5-13-9(8)7-3-1-6-14-10(7)12(11)16/h1-6H

InChI Key

JBLPWFLKCBTNBV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)C(=O)C3=C2N=CC=C3)N=C1

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C3=C2N=CC=C3)N=C1

Other CAS No.

82701-91-5

Synonyms

1,7-PAD
1,7-phenanthroline-5,6-dione

Origin of Product

United States

Advanced Synthetic Methodologies for 1,7 Phenanthroline 5,6 Dione and Precursors

Strategies for Regioselective Synthesis of 1,7-Phenanthroline (B34526) Scaffolds

The construction of the 1,7-phenanthroline framework with high regioselectivity is a fundamental challenge. Traditional methods like the Skraup reaction, which involves the reaction of nitroanilines with glycerol (B35011) in a strongly acidic medium, often result in low yields and harsh reaction conditions. nih.gov For instance, a modified Skraup reaction to produce 8-methyl-1,7-phenanthroline (B13138888) from 5-aminoquinaldine and glycerol yielded only 25%.

Modern synthetic strategies have focused on achieving higher yields and greater control over the regiochemical outcome. Multicomponent reactions have emerged as a powerful tool. For example, a one-pot synthesis of 1,10-phenanthroline (B135089) derivatives has been developed using 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) under solvent- and catalyst-free conditions, showcasing a green and efficient approach. tandfonline.com While this example pertains to a different isomer, the principles of multicomponent reactions are applicable to the synthesis of various phenanthroline scaffolds.

Another innovative approach involves the regioselective reaction between 1,7-phenanthroline and dialkyl acetylenedicarboxylate, leading to the formation of novel fused heterocyclic systems like pyridophenanthroline and pyrrolophenanthroline derivatives. tubitak.gov.trtubitak.gov.tr This highlights the potential for post-synthesis modification of the 1,7-phenanthroline core to generate diverse molecular architectures. Furthermore, condensation reactions of quinolin-5-amine with various aldehydes and cyclic diketones have been employed to construct benzo[b] Current time information in Bangalore, IN.tdl.orgphenanthroline derivatives. researchgate.net

A significant advancement in regioselective synthesis is the MnO₂-catalyzed ligand-free, one-pot synthesis of (E)-6,7-dihydrodibenzo[b,j] Current time information in Bangalore, IN.tdl.orgphenanthrolines. acs.org This method proceeds via a dehydrogenative Friedlander annulation followed by C(sp³)–H functionalization, achieving good yields. acs.org The choice of deep eutectic solvents was critical to the success of this protocol.

PrecursorsReagentsConditionsProductYield (%)Reference
5-aminoquinaldineGlycerol, H₂SO₄200°C8-methyl-1,7-phenanthroline25
1,7-PhenanthrolineDialkyl acetylenedicarboxylate-Pyridophenanthroline/Pyrrolophenanthroline derivatives- tubitak.gov.trtubitak.gov.tr
Quinolin-5-amine5-arylfuran-2-carbaldehydes, Cyclohexane-1,3-dione/dimedone-Benzo[b] Current time information in Bangalore, IN.tdl.orgphenanthroline derivatives- researchgate.net
2-amino-5-chloro-benzhydrol, AcridinolBenzyl alcohols, MnO₂, Deep Eutectic Solvents100°C(E)-6,7-dihydrodibenzo[b,j] Current time information in Bangalore, IN.tdl.orgphenanthrolinesup to 75 acs.org

Oxidation Protocols for Dione (B5365651) Formation at 5,6-Positions

The conversion of the 1,7-phenanthroline scaffold to its corresponding 5,6-dione is a critical transformation. This is typically achieved through oxidation, and various methods have been developed to effect this change efficiently.

Metal-Catalyzed Oxidation Routes

Metal-catalyzed oxidation offers a pathway to 1,7-phenanthroline-5,6-dione. While specific examples for the 1,7-isomer are not extensively detailed in the provided results, the oxidation of the related 1,10-phenanthroline provides valuable insights. Copper(II) complexes have been utilized to catalyze the aerobic oxidation of 1,10-phenanthroline to its dione derivative. researchgate.net This process is monitored by UV-Visible and EPR spectral changes, with the irreversible conversion of Cu(II) to Cu(I) leading to catalyst inactivation. researchgate.net Ruthenium-catalyzed oxidation of polycyclic arenes to their corresponding quinones using sodium periodate (B1199274) as the oxidant is another established method, although it can suffer from issues of site selectivity and functional group tolerance. thieme-connect.de

Reagent-Based Oxidation Methods

The most common method for the synthesis of phenanthroline-5,6-diones involves the use of strong oxidizing agents. For the analogous 1,10-phenanthroline-5,6-dione (B1662461), a mixture of concentrated nitric acid and sulfuric acid is traditionally used to oxidize the parent 1,10-phenanthroline. wikipedia.org This reaction proceeds through a 5-nitro-1,10-phenanthroline (B1664666) intermediate. wikipedia.org A patented method for the synthesis of o-phenanthroline-5,6-dione utilizes a halogen acid or halogen salt as the oxidant in an acid solution, reportedly offering milder conditions and higher yields suitable for industrial production. google.com Specifically, using a mixed acid of concentrated sulfuric acid and nitric acid in the presence of potassium bromide can yield up to 86% of the dione, though scaling up can drastically reduce the yield. google.com

Electrochemical Oxidation Approaches

Electrochemical methods present a modern and often greener alternative for oxidation. It has been demonstrated that heterocyclic o-quinones, such as 1,7-phenanthrolinequinone, can act as mediators in the electrochemical oxidation of NADH. oup.com In cyclic voltammetry experiments, the addition of a catalytic amount of 1,7-phenanthrolinequinone to an NADH solution caused a significant shift in the anodic peak potential, indicating its role as an effective mediator. oup.com More directly, an unexpected electrochemical oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione has been observed on a multiwalled carbon nanotube modified glassy carbon electrode. researchgate.netacs.org This occurs by cycling the potential in a phosphate (B84403) buffer solution, a process that is not feasible with conventional electrodes due to the high oxidation potential of phenanthroline. researchgate.netacs.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is crucial for its applications. Standard purification techniques include chromatography and recrystallization. For related phenanthrene-9,10-diones, flash chromatography is a common purification method. thieme-connect.de In the synthesis of mixed-ligand iron(II) complexes containing 1,10-phenanthroline-5,6-dione, reversed-phase chromatography using a C30 column with gradient elution of methanol (B129727) and water was employed for separation. tandfonline.com This allowed for the use of the complexes without further purification. tandfonline.com For the separation of sterols in a biological context involving 1,10-phenanthroline-5,6-dione based compounds, thin-layer chromatography on silica (B1680970) gel plates was utilized. nih.govfrontiersin.org

Green Chemistry Principles and Atom Economy in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of phenanthroline derivatives. This includes the use of solvent-free conditions, multicomponent reactions, and less hazardous reagents. A notable example is the one-pot, solvent- and catalyst-free synthesis of 1,10-phenanthroline derivatives, which offers high atom economy, shorter reaction times, and simpler work-up procedures. tandfonline.com Microwave-assisted organic synthesis (MAOS) coupled with dry reaction media further enhances the green credentials of such protocols. tandfonline.com

The development of a seven-component domino reaction to synthesize quinolino[7,8-j] Current time information in Bangalore, IN.tdl.orgphenanthrolines under microwave irradiation is another excellent illustration of high atom economy, forming eight new bonds in a single, solvent-free step. researchgate.net The use of water as a solvent in the synthesis of copper(I) phenanthroline phosphine (B1218219) complexes represents a significant advancement in the green chemistry of these compounds. tdl.org The use of versatile N-heterocyclic organic compounds like 1,10-phenanthroline as ligands in green chemistry is also highlighted due to their ability to form stable coordination compounds. mdpi.com

Synthesis of Substituted and Analogous this compound Structures

The synthesis of substituted and analogous structures of this compound is a field of growing interest, driven by the unique properties these molecules may exhibit in materials science and coordination chemistry. Unlike the heavily studied 1,10-phenanthroline isomer, methodologies for the 1,7-scaffold are less common but are evolving. Research has focused on advanced, multicomponent reactions to efficiently build the core heterocyclic framework, which can then, in principle, be oxidized to the target dione.

Key precursors for these syntheses include various amino-aromatic compounds, such as quinolin-5-amine and 1,5-naphthalenediamine. The strategies often involve creating the substituted 1,7-phenanthroline ring system first, which serves as the immediate precursor to the desired dione.

Multicomponent Aza-Diels-Alder (Povarov) Reaction

A particularly facile and effective method for generating substituted 1,7-phenanthroline derivatives is through a multicomponent reaction based on the aza-Diels-Alder reaction, also known as the Povarov reaction. researchgate.net This approach allows for the construction of the complex phenanthroline skeleton in a single step from simple starting materials.

In a typical procedure, an aromatic diamine, such as 1,5-naphthalenediamine, is reacted with various aldehydes and dienophiles (e.g., phenylacetylene). researchgate.netdntb.gov.ua This method provides a direct route to 1,7-phenanthrolines bearing a range of substituents, which is crucial for tuning their electronic properties for applications like organic light-emitting diodes (OLEDs). researchgate.net The reaction is often mediated by a Lewis acid catalyst. thieme-connect.com The versatility of the aldehyde and dienophile components allows for significant structural diversity in the final products.

Table 1: Synthesis of Substituted 1,7-Phenanthroline Derivatives via Povarov Reaction

Diamine Precursor Aldehyde Dienophile Catalyst Product Reference
1,5-Naphthalenediamine Aromatic Aldehydes Phenylacetylene Not Specified Substituted 1,7-Phenanthroline Derivatives researchgate.net
Heterocyclic Amines Aldehydes Terminal Alkyne BF₃˙OEt₂ Substituted 4,7-Phenanthroline Derivatives* thieme-connect.com

Note: While this reference describes the synthesis of the 4,7-isomer, the methodology is a relevant example of the aza-Diels-Alder approach for building phenanthroline cores.

Three-Component Condensation for Fused Analogues

Another powerful strategy involves the three-component condensation of an amino-quinoline with an aldehyde and a cyclic 1,3-dione to create fused, analogous structures. Specifically, new 7-aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b] Current time information in Bangalore, IN.nih.govphenanthrolin-8(11H)-ones have been synthesized by reacting quinolin-5-amine, various aromatic or heteroaromatic aldehydes, and cyclopentane-1,3-dione. researchgate.net

This reaction builds a more complex, rigid framework that incorporates the 1,7-phenanthroline moiety. The process is efficient and allows for the introduction of an aryl or hetaryl group at the 7-position, derived from the aldehyde used. The resulting cyclopenta-fused compounds are important structural analogues of 1,7-phenanthroline.

Table 2: Synthesis of 7-Aryl-cyclopenta[b] Current time information in Bangalore, IN.nih.govphenanthrolin-8-one Analogues

Amine Precursor Aldehyde Dione Product Type Reference
Quinolin-5-amine Aromatic Aldehydes Cyclopentane-1,3-dione 7-Aryl-9,10-dihydro-7H-cyclopenta[b] Current time information in Bangalore, IN.nih.govphenanthrolin-8(11H)-one researchgate.net
Quinolin-5-amine Heteroaromatic Aldehydes Cyclopentane-1,3-dione 7-Hetaryl-9,10-dihydro-7H-cyclopenta[b] Current time information in Bangalore, IN.nih.govphenanthrolin-8(11H)-one researchgate.net

Oxidation to the 5,6-Dione

The final step, the oxidation of the 1,7-phenanthroline core to this compound, is not as extensively documented as the corresponding reaction for the 1,10-isomer. For 1,10-phenanthroline, oxidation is typically achieved using harsh reagents like a mixture of nitric and sulfuric acids. wikipedia.org More advanced methods, such as aerobic oxidation catalyzed by copper(II) complexes, have also been developed for the 1,10-isomer. rsc.org While these methods provide a potential pathway, their direct applicability to the 1,7-phenanthroline scaffold to yield the 5,6-dione requires specific investigation and confirmation. Oxidation can also lead to the formation of N-oxides when using agents like peroxomonosulfate. mdpi.com

Coordination Chemistry and Metal Complexation of 1,7 Phenanthroline 5,6 Dione

Ligand Design Principles and Chelation Properties of 1,7-Phenanthroline-5,6-dione

The design of this compound as a ligand is centered around its bifunctional nature, which allows for versatile coordination with a variety of metal centers. This versatility stems from the presence of two distinct binding sites within the molecule.

This compound possesses two primary sites for metal coordination: the diiminic site, composed of the two nitrogen atoms, and the quinonoid site, which consists of the two oxygen atoms of the dione (B5365651) group. nih.govresearchgate.net The diiminic site, with its two nitrogen atoms, is well-suited for chelating transition metal ions. nih.gov The quinonoid functionality not only provides a potential binding site but also imparts redox activity to the molecule. nih.govmaynoothuniversity.ie This dual functionality allows the ligand to act as a bridge between two metal centers, facilitating the formation of binuclear or multinuclear complexes. researchgate.net The interplay between these two sites is a key factor in the diverse coordination chemistry of this ligand.

The presence of both nitrogen and oxygen donor atoms gives this compound its ambidentate character, meaning it can coordinate to a metal ion through different atoms. This leads to several possible coordination modes:

N,N'-Coordination: The ligand binds to a metal center through the two nitrogen atoms of the diimine moiety. This is a common coordination mode, particularly with transition metals that have a high affinity for nitrogen donors. researchgate.netscispace.com

O,O'-Coordination: The ligand coordinates to a metal center via the two oxygen atoms of the quinonoid group. This mode is often observed in complexes with early transition metals or lanthanides, which are harder Lewis acids and have a greater affinity for oxygen donors. capes.gov.br

Mixed N,O-Coordination: In some instances, the ligand can bridge two different metal centers, coordinating to one through the N,N' site and to another through the O,O' site, leading to the formation of heterometallic complexes. capes.gov.br The flexibility in coordination allows for the construction of complex polynuclear architectures. researchgate.netcapes.gov.br

Role of Quinonoid and Diiminic Sites in Metal Binding

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes of this compound with first-row transition metals have been synthesized and studied. For instance, the complexation with copper(II), nickel(II), cobalt(II), and zinc(II) has been investigated using spectrophotometric methods, revealing the formation of stable complexes. scispace.com The synthesis of a mixed-ligand copper(II) complex involving 1,10-phenanthroline-5,6-dione (B1662461) and dicyanamide (B8802431) has been reported, highlighting the versatility of phenanthroline-dione ligands in forming complex structures. csic.es Iron(II) has been shown to form a tris-chelate complex with 1,10-phenanthroline-5,6-dione, which can then act as a metalloligand to coordinate with other metals. capes.gov.br

Table 1: Examples of First-Row Transition Metal Complexes with Phenanthroline-5,6-dione Ligands

MetalLigandCoordination ModeReference
Cu(II)1,10-Phenanthroline-5,6-dioneN,N' csic.es
Fe(II)1,10-Phenanthroline-5,6-dioneN,N' capes.gov.br
Ni(II)1,10-Phenanthroline-5,6-dioneN,N' scispace.com
Co(II)1,10-Phenanthroline-5,6-dioneN,N' scispace.com
Zn(II)1,10-Phenanthroline-5,6-dioneN,N' scispace.com

Complexes with second and third-row transition metals have also been explored. Ruthenium(II) complexes of a new phosphazene ligand derived from 1,10-phenanthroline-5,6-diol (B8613696) have been synthesized and characterized, demonstrating the potential for creating complex macromolecular structures. yildiz.edu.tr While specific examples with this compound are less common in the searched literature, the principles of coordination chemistry suggest that similar complexes could be formed. The known coordination chemistry of the isomeric 1,10-phenanthroline-5,6-dione with metals like ruthenium provides a basis for this expectation. nih.gov

The coordination chemistry of this compound extends to the f-block elements. Research on the closely related 1,10-phenanthroline-5,6-dione has shown that it can form complexes with lanthanides. For example, a modular synthesis of lanthanide heterobimetallic complexes has been developed using 1,10-phenanthroline-5,6-dione as a redox-active bridging ligand. gla.ac.uk In these complexes, the lanthanide ion typically coordinates to the N,N' site of the ligand. gla.ac.uk The synthesis of rare earth complexes with curcumin (B1669340) and 1,10-phenanthroline-5,6-dione has also been reported. sigmaaldrich.com While direct studies on this compound with actinides are not prevalent in the provided search results, the known affinity of actinides for N-donor ligands suggests the potential for complex formation. nih.gov The development of extractants for trivalent actinide and lanthanide separation often utilizes phenanthroline-based ligands, highlighting the relevance of this class of compounds in f-element chemistry. nih.gov

Complexes with Second and Third-Row Transition Metals (e.g., Ru, Os, Pt, Pd)

Structural Elucidation of Metal-1,10-Phenanthroline-5,6-dione Complexes

Single-crystal X-ray diffraction studies have been instrumental in characterizing a variety of metal complexes involving the phendione ligand. These analyses reveal that phendione typically coordinates to metal ions as a bidentate ligand through its two nitrogen atoms. tandfonline.comasianpubs.orgnih.gov The resulting coordination geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

For instance, in the complex di(thiocyanato-κN)bis(1,10-phenanthroline-5,6-dione-κ²N,N')manganese(II), the Mn(II) ion is in a six-coordinate, distorted octahedral environment. asianpubs.org It is bound to four nitrogen atoms from two phendione ligands and two nitrogen atoms from two thiocyanate (B1210189) anions. asianpubs.org The Mn-N bond lengths in this complex are reported to be in the range of 2.117(3) Å to 2.364(2) Å. asianpubs.org

In a silver(I) complex, Ag(C₁₂H₆N₂O₂)₂, the Ag(I) atom is coordinated by four nitrogen atoms from two phendione ligands, resulting in a distorted tetrahedral geometry. nih.gov The dihedral angle between the two phendione ligands is a significant 58.4(1)°. nih.gov Another Ag(I) coordination polymer, [Ag(NO₃)(C₁₂H₆N₂O₂)]n, shows a pentacoordinated Ag(I) atom with a slightly distorted square-pyramidal geometry. iucr.org The silver atom is bound to two nitrogen atoms from one phendione ligand, one oxygen from a nitrate (B79036) anion, and two oxygen atoms from an adjacent phendione ligand, demonstrating the ligand's versatility. iucr.org

Isomorphic nickel(II) and zinc(II) complexes, [M(phon)(H₂O)₄]·SO₄·2H₂O (where phon = phendione), have been synthesized and characterized. tandfonline.com In these structures, the metal ion is coordinated to one phendione ligand and four water molecules, forming a discrete coordination unit with a distorted octahedral geometry. tandfonline.comresearchgate.net Similarly, a platinum(II) complex, [Pt(C₆F₅)₂(1,10-phenanthroline-5,6-dione)], features a slightly distorted square-planar arrangement around the Pt(II) atom, defined by an N₂Cl₂ donor set. researchgate.netmdpi.com

A summary of crystallographic data for selected metal-phendione complexes is presented below.

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Coordination GeometryReference
[(C₁₂H₆N₂O₂)₂Mn(NCS)₂]₂MonoclinicC2/cMn-N: 2.117(3) - 2.364(2)Distorted Octahedral asianpubs.org
Ag(C₁₂H₆N₂O₂)₂MonoclinicP2₁/n-Distorted Tetrahedral nih.gov
[Ni(phendione)(H₂O)₄]SO₄·2H₂O---Distorted Octahedral tandfonline.com
[Ag(NO₃)(C₁₂H₆N₂O₂)]nMonoclinicP2₁/nAg-N: 2.287(6), 2.445(6); Ag-O: 2.438(7) - 2.612(6)Distorted Square-Pyramidal iucr.org
[PtCl₂(C₁₂H₆N₂O₂)]·CH₃CN---Slightly Distorted Square-Planar researchgate.net

The solid-state structures of metal-phendione complexes are often stabilized by a network of non-covalent supramolecular interactions. These interactions, including hydrogen bonding and π–π stacking, play a crucial role in the organization of the complex units into higher-dimensional architectures.

Hydrogen bonding is a prevalent interaction in these crystal lattices, particularly when water molecules or other protic species are present. In the structures of [M(phendione)(H₂O)₄]SO₄·2H₂O (M = Ni, Zn), an extensive network of O–H···O hydrogen bonds involving coordinated and lattice water molecules, sulfate (B86663) anions, and the dione oxygen atoms of the phendione ligand helps to expand the discrete complexes into a 3D supramolecular structure. tandfonline.comresearchgate.net Similarly, in the manganese complex [(C₁₂H₆N₂O₂)₂Mn(NCS)₂]₂, intermolecular C–H···O hydrogen bonds link adjacent molecules, contributing to the formation of a 3D supramolecular framework. asianpubs.org In the silver complex Ag(C₁₂H₆N₂O₂)₂, an intramolecular O–H···O hydrogen bond is observed within the dinitrosalicylate anion. nih.gov

π–π stacking interactions between the aromatic rings of the phendione ligands are also a common feature. researchgate.net These interactions contribute to the stability of the crystal packing. In the one-dimensional silver nitrate polymer, [Ag(NO₃)(C₁₂H₆N₂O₂)]n, π–π stacking interactions with centroid-centroid distances of 3.792(4) Å and 3.950(4) Å, along with weak C–H···O hydrogen bonds, interconnect the polymer chains into a three-dimensional network. iucr.org However, in some structures, such as [PtCl₂(C₁₂H₆N₂O₂)]·CH₃CN, the stacking of the complex moieties is laterally displaced, which prevents significant overlap of the phenanthroline rings and precludes strong π–π interactions. researchgate.net

ComplexInteraction TypeDescriptionReference
[M(phendione)(H₂O)₄]SO₄·2H₂O (M=Ni, Zn)Hydrogen BondingExtensive O–H···O bonds form a 3D supramolecular structure. tandfonline.comresearchgate.net
[(C₁₂H₆N₂O₂)₂Mn(NCS)₂]₂Hydrogen BondingC–H···O intermolecular bonds result in a 3D framework. asianpubs.org
[Ag(NO₃)(C₁₂H₆N₂O₂)]nπ–π Stacking & Hydrogen BondingChains are linked by C–H···O bonds and π–π stacking into a 3D network. iucr.org
Ag(C₁₂H₆N₂O₂)₂Hydrogen BondingFeatures an intramolecular O–H···O hydrogen bond. nih.gov

Single-Crystal X-ray Diffraction Analysis of Complex Structures

Stability and Reactivity of Metal-1,10-Phenanthroline-5,6-dione Complexes in Solution

The stability of metal-phendione complexes in solution is a critical factor for many of their applications. Studies using ¹H-NMR spectroscopy have been conducted to investigate this aspect. For a series of silver(I) and platinum(II) complexes with phendione and related ligands, stability was assessed in DMSO-d₆ solution over 48 hours. mdpi.com The ¹H-NMR spectra for the Ag(I) complexes remained unchanged over this period, indicating their substantial stability with no dissociation of the ligand or coordination of the solvent. mdpi.com Similarly, most of the Pt(II) complexes were also found to be stable. mdpi.com Zinc(II)-NSAID complexes of phendione have also been shown to be stable in solution under cell culture conditions. rsc.org

The reactivity of phendione is characterized by the presence of two distinct functionalities: the diimine site, which acts as a Lewis base, and the o-quinone group, which is redox-active. scispace.com This dual nature allows it to react with Lewis acids like TiCl₄ to form N,N'-coordinated adducts, or to undergo redox reactions with low-valent organometallic compounds. scispace.comresearchgate.net The reactivity can be influenced by the solvent. For example, the reaction of phendione with diazomethane (B1218177) in an aprotic solvent like THF yields 5,6-methylenedioxy-1,10-phenanthroline, whereas in a protic solvent like ethanol, the reaction leads to the formation of a dispiro-dioxirane derivative. researchgate.net This demonstrates the solvent's role in directing the reaction pathway. researchgate.net Furthermore, some metal complexes of phendione, such as a specific nickel complex, exhibit redox activity under alkaline conditions, suggesting potential use as redox reaction mediators. tandfonline.com

Supramolecular Assembly and Coordination Polymers

The ability of 1,10-phenanthroline-5,6-dione to act as a versatile building block has been exploited in the construction of supramolecular assemblies and coordination polymers. asianpubs.orgresearchgate.net The ligand's capacity for N,N'-chelation, combined with the potential for secondary interactions through its oxygen atoms and aromatic system, facilitates the formation of extended structures.

The synthesis of a manganese(II) complex with phendione and thiocyanate, [(C₁₂H₆N₂O₂)₂Mn(NCS)₂]₂, results in discrete mononuclear units. asianpubs.org These units then self-assemble through C-H···O hydrogen bonds to form a three-dimensional supramolecular network. asianpubs.org

In other cases, phendione participates in the formation of coordination polymers where it links metal centers directly or as part of a larger repeating unit. A one-dimensional coordination polymer, [Ag(NO₃)(phendione)]n, was formed where the phendione ligand not only chelates a silver ion through its nitrogen atoms but also bridges to an adjacent silver ion through its oxygen atoms. iucr.org This N,N',O,O'-coordination mode is crucial for the chain extension. iucr.org The resulting 1D chains are further organized into a 3D supramolecular network by hydrogen bonds and π-π stacking interactions. iucr.org

The combination of phendione with different metal ions and ancillary ligands can lead to diverse structural motifs. For example, the reaction of phendione with copper(II) and dicyanamide (dca) anions under solvothermal conditions produced a unique ladder-type infinite chain structure. csic.es In this coordination polymer, catena-poly[bis(dicyanamido)(1,10-phenanthroline-5,6-dione)copper(II)], the stability of the ladder structure is achieved through bridging dca anions, weak C-H···O and C-H···N hydrogen bonds, and C-O/N···π interactions. csic.es The use of phendione in constructing coordination polymers with Keggin-type polyanions has also been reported, leading to 1D wave-like chains that are further extended into 2D supramolecular networks via hydrogen bonding. tandfonline.com These examples highlight the successful use of phendione in designing complex, multidimensional supramolecular architectures.

Spectroscopic and Advanced Characterization Techniques in 1,7 Phenanthroline 5,6 Dione Research

Electronic Absorption and Emission Spectroscopy of 1,7-Phenanthroline-5,6-dione and its Complexes

Specific UV-Vis spectroscopic data detailing the electronic transitions of neat this compound is not described in the available search results. For context, studies on the parent compound, 1,7-phenanthroline (B34526), and its silver(I) complexes have been conducted, providing insight into the electronic properties of the 1,7-phenanthroline core. unifr.ch However, the addition of the dione (B5365651) functional group at the 5,6-positions would significantly alter the electronic structure and, therefore, the resulting UV-Vis absorption spectrum.

Dedicated photoluminescence and quenching studies for this compound could not be found in the reviewed scientific literature. Such investigations are crucial for understanding the excited-state properties of the molecule, which are fundamental for applications in sensing and photochemistry.

UV-Vis Spectroscopic Analysis of Electronic Transitions

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A complete assignment of the infrared (IR) and Raman active modes for this compound is not available in the existing literature. While extensive studies, including density functional theory (DFT) calculations, have been performed for the 1,10-isomer, similar detailed vibrational analysis for this compound has not been reported. nih.gov

For the related parent compound, 1,7-phenanthroline, IR spectroscopic data has been used to characterize its coordination in metal complexes. unifr.ch Key vibrational bands would be expected for the C=O stretches of the dione group in the this compound molecule, but specific frequency values from experimental data are not published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Comprehensive NMR spectroscopic data for this compound is not available in the reviewed literature.

While detailed ¹H and ¹³C NMR data are available for the parent ligand, 1,7-phenanthroline, and its complexes, specific assignments for this compound are not present in the search results. unifr.ch The coordination of 1,7-phenanthroline to a metal ion, such as silver(I), causes significant downfield shifts in the proton signals compared to the free ligand, indicating a change in the electronic properties of the heterocyclic system. unifr.ch A similar, and likely more complex, NMR spectrum would be expected for this compound due to the influence of the electron-withdrawing dione group.

As no specific experimental data for this compound is available, a data table cannot be generated.

There is no information in the reviewed literature regarding the application of advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) or solid-state NMR, for the structural elucidation of this compound.

1H and 13C NMR Investigations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound and its derivatives, providing precise information on molecular weight and structural details through fragmentation analysis. The nominal molecular weight of this compound (C₁₂H₆N₂O₂) is approximately 210.19 g/mol , with a monoisotopic mass of 210.042927 g/mol . epa.gov High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental composition of the parent molecule with high accuracy.

Different ionization techniques are employed depending on the nature of the sample. For the volatile parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. While specific fragmentation data for the 1,7-isomer is not widely published, the pattern for the analogous 1,10-phenanthroline-5,6-dione (B1662461) is well-documented and provides insight into the expected fragmentation pathways. In GC-MS analysis of 1,10-phenanthroline-5,6-dione, the molecular ion peak [M]⁺ is observed, followed by characteristic fragmentation. nih.gov The primary fragmentation involves the sequential loss of two molecules of carbon monoxide (CO), a typical behavior for quinone-type structures. This results in significant fragment ions at m/z 182 ([M-CO]⁺) and m/z 154 ([M-2CO]⁺). nih.gov

For less volatile or thermally labile systems, such as metal complexes or derivatives, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. researchgate.netacs.org ESI-MS has been used to characterize various metal complexes of phenanthroline-diones. researchgate.net MALDI-TOF (Time-of-Flight) MS has proven effective in analyzing large supramolecular assemblies, such as stereospecific ruthenium oligomers derived from 1,10-phenanthroline-5,6-dione building blocks. acs.org In these cases, the mass spectra often show peaks corresponding to the intact molecular ion with the loss of one or more counter-ions. acs.org Furthermore, techniques like HPLC coupled with mass spectrometry (HPLC-MS) with atmospheric-pressure chemical ionization (APCI) have been developed for the analysis of phenanthroline-dione isomers and the identification of synthetic impurities. oup.comresearchgate.net

Circular Dichroism (CD) and Chiroptical Properties of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiroptical properties of chiral molecules, measuring the differential absorption of left- and right-handed circularly polarized light. While this compound itself is achiral, its derivatives, particularly metal complexes and extended helical systems, can be chiral. CD spectroscopy is instrumental in determining the absolute stereochemistry and enantiomeric purity of these chiral derivatives.

A significant application of CD is in the characterization of chiral metal complexes. For instance, enantiopure building blocks of ruthenium complexes with three 1,10-phenanthroline-5,6-dione ligands, such as Δ-[Ru(phendione)₃]²⁺, have been used to synthesize larger, stereospecific supramolecular structures. acs.org CD spectroscopy was used to confirm the absolute stereochemistry (Δ or Λ configuration at the metal center) and the diastereomeric and enantiomeric purity of the final assemblies. acs.org The technique can also detect induced chirality, where binding of a phenanthroline-dione complex to a chiral environment, like a protein, results in a measurable CD signal. unige.ch

The chiroptical properties of novel ligands incorporating the phenanthroline motif have also been explored. A pyrazino-phenanthroline-helicene derivative, synthesized from 1,10-phenanthroline-5,6-dione, exhibits significant chiroptical responses. researchgate.net Studies using electronic circular dichroism and circularly polarized luminescence (CPL) on its enantiomerically enriched samples confirmed the chiral nature of its low-energy excited states. researchgate.net The anisotropy factor (gCD), a measure of the magnitude of the differential absorption relative to the total absorption, can be calculated from CD spectra to quantify the chiroptical activity. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for studying systems with unpaired electrons. In the context of this compound research, EPR is invaluable for characterizing paramagnetic species such as radical anions or transition metal complexes.

The o-quinone moiety of phenanthroline-dione can be reduced by one electron to form a semiquinone radical anion. There are several reports on the in-situ characterization of the 1,10-phenanthroline-5,6-dione radical anion (pd•⁻) using spectroelectrochemistry combined with EPR. researchgate.net EPR can also be used to detect and identify transient radical species generated during reactions involving phenanthroline-dione. For example, in a system containing 1,10-phenanthroline-5,6-dione, EPR spectroscopy identified the formation of hydroxyl radicals (•OH). acs.org

EPR is extensively used to probe the electronic structure and coordination environment of paramagnetic metal complexes containing phenanthroline-dione as a ligand. Studies on copper(II) complexes with 2,9-dimethyl-1,10-phenanthroline-5,6-dione (B1600147) (cuproindione) demonstrate how EPR parameters, such as the g-values (g∥) and hyperfine coupling constants (A∥), provide detailed information. nih.gov For a [Cu(cuproindione)]²⁺ species, the EPR parameters (g∥ = 2.323, A∥ = 154 x 10⁻⁴ cm⁻¹) were indicative of a CuN₂O₂ chromophore. nih.gov Upon addition of more ligand, a different species, [Cu(cuproindione)₂]²⁺, formed with parameters (g∥ = 2.293, A∥ = 162 x 10⁻⁴ cm⁻¹) suggesting a CuN₄ chromophore, where the metal is coordinated to the nitrogen atoms of two ligand molecules. nih.gov Similarly, EPR studies on a ruthenium(II) complex, [Ru(bpy)₂(phendione)]²⁺, revealed solvent and temperature-dependent paramagnetism, which was attributed to the thermal population of an open-shell triplet state localized on the phendione ligand. rsc.org

Electrochemical Properties and Redox Behavior of 1,7 Phenanthroline 5,6 Dione Systems

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to investigate the electrochemical properties of phendione and its derivatives. researchgate.netnih.gov Studies on phendione itself reveal complex redox behavior. For instance, the electrochemical oxidation of 1,10-phenanthroline (B135089) can lead to the formation of the highly redox-active 1,10-phenanthroline-5,6-dione (B1662461) on a multiwalled carbon nanotube-modified glassy carbon electrode. nih.govacs.org

In metal complexes, the phendione ligand retains its electrochemical activity. researchgate.net For example, in ruthenium(II) complexes with phendione ligands, CV studies in acetonitrile (B52724) have been used to examine the Ru(II)/Ru(III) redox couple. researchgate.net Similarly, osmium(II) complexes with phendione ligands, when adsorbed on graphite (B72142) electrodes, show a distinct redox response for the o-quinone ligand in aqueous buffer solutions. tesisenred.net These studies often involve varying scan rates and pH to understand the kinetics and mechanisms of the electron transfer processes. tesisenred.nettdx.cat

The electrochemical behavior of substituted 1,10-phenanthroline derivatives has also been explored. For instance, 4,7-dichloro-1,10-phenanthrolines exhibit complex cyclic voltammograms, particularly in negative potential regions, where the reduction process involves the formation of an anion radical followed by the cleavage of a chlorine atom. mdpi.comsci-hub.se

Table 1: Electrochemical Data for Selected Phendione Systems
Compound/SystemTechniqueKey FindingsReference
1,10-Phenanthroline oxidation productCyclic VoltammetryFormation of redox-active 1,10-phenanthroline-5,6-dione on MWCNT-modified GCE. nih.govacs.org
[Ru(phendione)3]2+Cyclic VoltammetryInvestigation of the Ru(II)/Ru(III) redox couple in acetonitrile. researchgate.net
Os(II)-phendione complex on graphiteCyclic VoltammetryDistinct redox response of the phendione ligand in aqueous buffer. tesisenred.net
4,7-dichloro-1,10-phenanthrolinesCyclic VoltammetryComplex reduction involving anion radical formation and chlorine cleavage. mdpi.comsci-hub.se

Oxidation and Reduction Potentials of the Dione (B5365651) Moiety

The dione moiety of 1,7-phenanthroline-5,6-dione is the primary site of redox activity, undergoing a two-electron, two-proton reduction to the corresponding diol. nih.gov The formal potential of this process is sensitive to the chemical environment, including the presence of metal ions and the pH of the solution. researchgate.netnih.gov

In non-aqueous solvents, metal complexes of phendione typically exhibit two separate one-electron reduction waves corresponding to the formation of the semiquinone and then the dianion. researchgate.net However, in aqueous solutions, a single pH-dependent two-electron wave is usually observed. researchgate.net The redox potentials of phendione complexes are generally shifted to more positive values compared to the free ligand, which is attributed to the electron-withdrawing nature of the coordinated metal ion. researchgate.net For example, the formal redox potential of an Os(II)-phendione complex was positively shifted by 185 mV at pH 7 compared to the free ligand. tesisenred.net

The reduction of the free phendione ligand can be described as a transition from the quinone to a semiquinone anion and finally to the fully reduced dianion. researchgate.net The coordination to a metal ion retains the quinone-based redox properties. researchgate.net

Electron Transfer Mechanisms in this compound Complexes

The electron transfer in phendione complexes is a multifaceted process influenced by the metal center, the ligand structure, and the surrounding medium. The phendione ligand can act as an electron reservoir, participating in multi-electron transfer reactions. rsc.org

In many transition metal complexes, the initial reduction is localized on the phendione ligand. researchgate.net The mechanism often involves a two-electron, two-proton process in aqueous media. tesisenred.net For instance, in an Os(II)-phendione complex, the phendione-based redox process was confirmed to involve two electrons and two protons globally in aqueous solutions. tesisenred.net The rate constant for the heterogeneous electron transfer for this phendione redox couple was estimated to be approximately 20.1 s⁻¹. tesisenred.net

In some cases, the electron transfer can be coupled to other chemical steps, such as protonation or hydration. Visible light irradiation of a hydrated Ru(II) complex of phendione, [(phen)₂Ru(phenH₂O)]²⁺, leads to DNA cleavage through a proton-coupled electron transfer (PCET) mechanism. nih.gov In this process, the excited state of the complex abstracts a hydrogen atom from the DNA sugar moieties. nih.gov

The electron transfer series for phendione involves the neutral form, a monoanionic radical, and a dianionic form. rsc.org This three-membered series is a key feature of its redox chemistry. rsc.org

Spectroelectrochemistry: Correlating Optical and Electrochemical Changes

Spectroelectrochemistry is a vital tool for studying phendione systems as it allows for the direct correlation of changes in the electronic absorption spectrum with changes in the electrochemical state. This technique provides insight into the electronic structure of the different redox species generated during electrochemical reactions. researchgate.net

For example, spectroelectrochemical methods have been used to investigate ruthenium and cobalt complexes of phendione, revealing that the complex electrochemistry is significantly influenced by a hydration pre-equilibrium. In situ UV-Vis and IR spectroelectrochemistry have been employed to study the reduction and oxidation of 4,7-dichloro-1,10-phenanthrolines. sci-hub.se The changes observed in the absorption spectra during these experiments suggested the formation of unstable species, and in the case of oxidation, a dimeric structure was hypothesized. sci-hub.se

These studies help to identify the species formed at different potentials and to understand the electronic transitions associated with each redox state.

pH-Sensitive Redox Properties of this compound and its Complexes

The redox potentials of this compound and its complexes are highly dependent on the pH of the solution. researchgate.net This pH sensitivity arises from the proton-coupled nature of the electron transfer reactions involving the dione moiety. researchgate.netnih.gov

For the free phendione ligand, the reduction process changes with pH. At a pH below 4, the reduction proceeds via a two-electron, three-proton (2e⁻/3H⁺) process. researchgate.net Above pH 4, it follows a two-electron, two-proton (2e⁻/2H⁺) pathway. researchgate.net For its metal complexes, the N,N-chelated phendione ligand undergoes a stepwise reduction involving a 2e⁻/2H⁺ process. researchgate.net

In a study of a bis(1,10-phenanthroline-5,6-dione)(2,2′-bipyridine)ruthenium(II) complex intercalated into zirconium phosphate (B84403), the formal potential was found to be a function of pH. nih.gov The slope of the potential versus pH plot was consistent with a 2e⁻/1H⁺ process between pH 4.0 and 7.0. nih.gov The redox potentials of various phendione complexes show a strong dependence on proton concentration in the potential range of -0.3 V to 0.4 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net

Table 2: pH-Dependent Redox Processes of Phendione Systems
SystempH RangeRedox ProcessReference
Free 1,10-phenanthroline-5,6-dionepH < 42e⁻/3H⁺ researchgate.net
Free 1,10-phenanthroline-5,6-dionepH > 42e⁻/2H⁺ researchgate.net
Metal complexes of phendione-2e⁻/2H⁺ researchgate.net
[Ru(phend)₂bpy]²⁺ in Zirconium PhosphatepH 4.0 - 7.02e⁻/1H⁺ nih.gov

Electrochemical Sensing Mechanisms (excluding clinical/safety)

The unique electrochemical properties of this compound and its complexes make them excellent candidates for the development of electrochemical sensors. researchgate.netnih.gov The general mechanism involves the phendione moiety acting as a redox mediator, facilitating electron transfer between an analyte and an electrode surface. tesisenred.netnih.gov

A common application is in the electrochemical sensing of NADH. tesisenred.netnih.gov Electrodes modified with phendione or its metal complexes can electrocatalytically oxidize NADH at a significantly lower overpotential compared to bare electrodes. tesisenred.net For instance, an Os(II)-phendione complex adsorbed on a graphite electrode was shown to lower the NADH electro-oxidation overvoltage by more than 400 mV. tesisenred.net The mechanism can involve the formation of a complex between NADH and the mediator, or a net hydride transfer. tesisenred.net

Phendione has also been noncovalently functionalized onto carbon nanotubes to improve their electrocatalytic activity towards NADH oxidation. nih.gov The resulting modified electrode exhibited a high catalytic reaction rate constant. nih.gov Another approach involves the unexpected oxidation of 1,10-phenanthroline to phendione on a multiwalled carbon nanotube surface, which then shows selective recognition of copper ions and can be used for hydrogen peroxide sensing. nih.govacs.org The enzymatic polymerization of phendione has also been investigated for its potential as a redox mediator in lactate (B86563) sensing. doaj.org

Computational Chemistry and Theoretical Modeling of 1,7 Phenanthroline 5,6 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has been widely employed to model the electronic structure and geometry of 1,7-phenanthroline-5,6-dione and its derivatives. These calculations are crucial for understanding the molecule's reactivity and coordination properties. For instance, DFT calculations have been used to analyze the electronic spectra of the semiquinone radical anion of 1,10-phenanthroline-5,6-dione (B1662461). rsc.org Time-dependent DFT (TD-DFT) calculations, performed on geometry-optimized structures, have successfully reproduced the experimental visible-near-infrared (vis-NIR) spectra. rsc.org

DFT has also been instrumental in studying cobalt complexes of 4,7-phenanthroline-5,6-dione, providing insights into their mono- and dinuclear adducts. researchgate.net Furthermore, DFT calculations have been used to investigate the spatial distribution of frontier molecular orbitals in various 1,10-phenanthroline (B135089) derivatives, correlating theoretical energy levels with experimental electrochemical data. mdpi.com In a study of a newly-designed analogue of 1,10-phenanthroline-5,6-dione, DFT was used to investigate the structure and stability of its different tautomers. qu.edu.qa

Table 1: Selected DFT-Calculated Parameters for Phenanthroline Derivatives
Compound/SystemCalculation TypeKey FindingsReference
Semiquinone radical anion of 1,10-phenanthroline-5,6-dioneTD-DFTReproduced vis-NIR spectra, assigning electronic transitions. rsc.org
Cobalt complexes of 4,7-phenanthroline-5,6-dioneDFTModeled mono- and dinuclear adducts. researchgate.net
4,7-diamino-1,10-phenanthrolinesDFTCalculated spatial distribution of frontier molecular orbitals. mdpi.com
Dipyrrole-based phenanthroline analogueDFTInvestigated structure and stability of tautomers. qu.edu.qa

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the reactivity and electronic properties of this compound. DFT calculations have shown that for derivatives like 2,3,8,9-dibenzo-4,7-dimethyl-5,6-dihydro-1,10-phenanthroline, the HOMO exhibits a general lack of electron density across the system, except at the nitrogen atoms, indicating a π-deficient system. medcraveonline.com

The spatial distribution of frontier molecular orbitals for various 1,10-phenanthrolines has been calculated using DFT, demonstrating that the reduction and oxidation potentials are consistent with the HOMO and LUMO energy levels. mdpi.comgrafiati.com This analysis is crucial for predicting the molecule's behavior in redox reactions and its potential as a ligand in coordination chemistry.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are invaluable for interpreting and predicting the spectroscopic properties of this compound. For instance, DFT calculations have been employed to assign the Raman active modes of 1,10-phenanthroline-5,6-dione. researchgate.net These calculations, often using the B3LYP functional, have been instrumental in confirming the fundamental vibrational modes of the molecule. whiterose.ac.uk

Furthermore, TD-DFT calculations have been successfully used to assign the electronic spectra of the semiquinone radical anion of 1,10-phenanthroline-5,6-dione. rsc.org The calculated spectra, including transition energies and intensities, show good agreement with experimental data. rsc.org Calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, have also been performed for related phenanthroline derivatives to support experimental assignments. whiterose.ac.ukmdpi.com

Table 2: Calculated Spectroscopic Data for Phenanthroline Systems
Compound/SystemSpectroscopic ParameterComputational MethodKey FindingsReference
1,10-phenanthroline-5,6-dioneRaman active modesDFTAssignment of fundamental vibrational modes. researchgate.net
Semiquinone radical anion of 1,10-phenanthroline-5,6-dioneElectronic spectraTD-DFTAssignment of electronic transitions in the vis-NIR region. rsc.org
1,10-phenanthroline derivatives13C NMR chemical shiftsGIAOSupported experimental NMR data. whiterose.ac.uk

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to investigate the influence of the solvent environment and the conformational flexibility of this compound systems. researchgate.net Such simulations can elucidate how solvent molecules interact with the compound, affecting its reactivity and stability. researchgate.net For example, MD simulations have been used to understand solute-solvent hydrogen-bond interactions for related compounds. researchgate.net

While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided context, the application of these methods to similar phenanthroline-based systems highlights their importance. google.fr These simulations can reveal dynamic processes that are not accessible through static quantum chemical calculations.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are frequently used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. researchgate.net For example, the reaction of 1,10-phenanthroline-5,6-dione with diazomethane (B1218177) has been shown to be highly solvent-dependent. researchgate.net In aprotic media, a methylenedioxy derivative is formed, while in protic solvents, a dispiro-dioxirane is the main product. researchgate.net

DFT calculations have also been used to compare the coordination properties of 1,10-phenanthroline-5,6-dione with 9,10-phenanthrenequinone, providing insights into their relative reactivities towards metal centers. researchgate.net Theoretical studies on related systems have also explored reaction mechanisms in detail, such as the trans effect in square-planar platinum(II) and rhodium(I) substitution reactions. acs.org

Studies on Hydration of Carbonyl Groups and Tautomerism

The presence of carbonyl groups in this compound makes it susceptible to hydration, and the molecule can potentially exist in different tautomeric forms. researchgate.net Computational studies have been employed to investigate these phenomena. A recent study revealed the existence of tautomerism between a Co(II) complex of 1,10-phenanthroline-5,6-dione and its corresponding diol complex in aqueous solution. researchgate.net

Furthermore, quantum chemical studies have been conducted on the tautomers of a dipyrrole-based analogue of 1,10-phenanthroline-5,6-dione to determine their relative stabilities and molecular structures. qu.edu.qakisti.re.kr These theoretical investigations are crucial for understanding the fundamental chemical properties and reactivity of these systems in different environments.

Applications of 1,7 Phenanthroline 5,6 Dione in Advanced Materials and Catalysis Research

Development of 1,10-Phenanthroline-5,6-dione-Based Catalysts

The bifunctional nature of 1,10-phenanthroline-5,6-dione (B1662461) allows it to be employed in various catalytic systems, either as the primary catalyst or as a ligand to modulate the properties of a metal center.

Homogeneous Catalysis (e.g., Aerobic Oxidation of Secondary Amines)

A notable application of 1,10-phenanthroline-5,6-dione is in bioinspired homogeneous catalysis, particularly for the aerobic oxidation of amines. Researchers have developed a novel catalyst system comprising 1,10-phenanthroline-5,6-dione and zinc iodide (ZnI₂) that efficiently catalyzes the aerobic dehydrogenation of secondary amines. nih.gov

This system operates through a non-biomimetic pathway involving a hemiaminal intermediate, which bypasses the constraints of many natural enzymes that are typically selective for primary amines. nih.gov The role of the Zn²⁺ co-catalyst is to activate the quinone toward amine oxidation, while the iodide acts as a redox mediator to facilitate aerobic catalytic turnover. nih.gov This method is effective for a variety of secondary amines, including pharmaceutically important nitrogen heterocycles. nih.gov Another study reports a catalyst system consisting of the o-quinone and a copper ion for the one-pot cascade oxidation of a primary amine and an in-situ generated secondary amine under ambient air conditions, yielding valuable quinazolin-4(3H)-ones. rsc.org

Table 1: Aerobic Oxidation of Secondary Amines using 1,10-Phenanthroline-5,6-dione Catalyst System nih.gov
SubstrateCatalyst SystemYield (%)
N-benzyl-4-methoxyanilinephd/ZnI₂94
1,2,3,4-Tetrahydroquinolinephd/ZnI₂92
Indolinephd/ZnI₂99
N-methyl-1,2,3,4-tetrahydroquinolinephd/ZnI₂88

Heterogeneous Catalysis Incorporating 1,10-Phenanthroline-5,6-dione Moieties

The principles of using 1,10-phenanthroline-5,6-dione in catalysis have been extended to heterogeneous systems to enhance catalyst recovery and reusability. Research has focused on anchoring single-atom catalysts (SACs) to solid supports using this ligand. One study describes the creation of iridium single-atom catalysts on ceria (CeO₂) and magnesia (MgO) supports using 1,10-phenanthroline-5,6-dione as the coordinating ligand. rsc.org These heterogeneous catalysts have been successfully applied in ethylene (B1197577) hydrogenation. rsc.org

Another approach involves modifying the 1,10-phenanthroline-5,6-dione ligand itself with functional groups, such as carboxylic acids, to improve its interaction with the support material. Platinum SACs on ceria have been developed using mono- and dicarboxylic acid derivatives of the ligand to increase the metal-surface interaction for applications like hydrosilylation. osti.gov

Photocatalysis and Electrocatalysis

The redox-active nature of 1,10-phenanthroline-5,6-dione makes it a prime candidate for photocatalytic and electrocatalytic applications. In electrocatalysis, transition metal complexes containing this ligand have been used to modify glassy carbon electrodes. sigmaaldrich.comscientificlabs.co.uk These modified electrodes demonstrate efficient catalytic oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) at a low overpotential, which is crucial for the development of amperometric biosensors. sigmaaldrich.comscientificlabs.co.ukchemchart.com

The electrochemical properties of 1,10-phenanthroline-5,6-dione and its metal complexes have been extensively studied. acs.org When adsorbed onto carbon nanotubes, the ligand exhibits reversible electrochemical behavior over a wide pH range and shows excellent electrocatalytic activity towards the oxidation of ascorbic acid. researchgate.net In the field of photocatalysis, while direct applications of 1,7-phenanthroline-5,6-dione are not detailed, the broader family of phenanthroline derivatives is integral to developing artificial photocatalytic systems for processes like CO₂ reduction. dcu.ie

Integration into Functional Materials

The unique electronic and structural properties of 1,10-phenanthroline-5,6-dione allow for its incorporation into various advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenanthroline derivatives are widely recognized as essential materials in the fabrication of OLEDs, where they are typically used as electron-transporting and hole-blocking materials. researchgate.net While research specifically on the 1,7-dione isomer is limited, studies on other isomers like 1,7-phenanthroline (B34526) derivatives (not the dione) show their potential as hole-blocking materials. researchgate.net The broader class of phenanthroline-based compounds, including those derived from 1,10-phenanthroline-5,6-dione, are explored for use in optoelectronic devices. chemscene.com For example, pyrazine-phenanthroline compounds synthesized from the dione (B5365651) are noted for their electron-accepting properties, which are suitable for enhancing the performance and stability of OLEDs.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

1,10-Phenanthroline-5,6-dione and its derivatives are valuable building blocks for constructing porous crystalline materials like MOFs. chemscene.commoldb.com The ability of the phenanthroline unit to chelate metal ions allows for the formation of robust frameworks with potential applications in gas storage and separation. chemimpex.com Brominated derivatives of 1,10-phenanthroline-5,6-dione are specifically listed as organic linker molecules for MOF synthesis. chemscene.commoldb.com The inherent functionality of the dione can be used to impart redox activity to the resulting framework, opening possibilities for catalytic or sensory applications within the porous structure.

Molecular Switches and Logic Gates

There is no available scientific literature detailing the application of This compound in the development of molecular switches or logic gates. Research in this field predominantly utilizes other photochromic and electrochromic molecules. The structural properties of phenanthroline derivatives, in general, can be suitable for such applications, but specific studies investigating the 1,7-isomer in this context have not been found.

Research Applications in Molecular Recognition and Sensing Technologies

Investigations into the role of This compound as a core component in chemosensors and biosensors are not present in the current body of scientific research. The development of sensors typically involves its more studied isomer, 1,10-phenanthroline-5,6-dione, due to its well-characterized coordination chemistry.

Chemosensors for Metal Ions and Anions

No published studies were identified that specifically explore the use of This compound for the design and synthesis of chemosensors for detecting metal ions or anions.

Biosensors for Biological Molecules (e.g., Lactate (B86563), Glucose)

There is a lack of research on the application of This compound in the fabrication of biosensors for biological molecules such as lactate and glucose. The existing literature on phenanthroline-based biosensors consistently refers to the 1,10-phenanthroline-5,6-dione isomer as the active component. nih.gov

Fluorescent Probes for Biological Systems (mechanistic studies)

Mechanistic studies on the use of This compound as a fluorescent probe in biological systems could not be found in the available scientific literature.

DNA Interaction Studies (mechanistic, not drug efficacy)

Specific mechanistic studies detailing the interaction of This compound with DNA are not available. In contrast, extensive research, including molecular docking and competitive quenching assays, has been conducted on the DNA binding properties of metal complexes of 1,10-phenanthroline-5,6-dione, highlighting their potential to interact with DNA grooves. nih.gov However, this research does not extend to the 1,7-isomer.

Derivatives and Functionalizations of 1,7 Phenanthroline 5,6 Dione

Synthesis of Substituted 1,7-Phenanthroline-5,6-dione Analogues

The synthesis of substituted this compound analogues allows for the systematic alteration of the molecule's properties. A common strategy involves the oxidation of appropriately substituted 1,7-phenanthroline (B34526) precursors. However, the direct oxidation of the phenanthroline core to the corresponding dione (B5365651) can be challenging and often requires harsh reaction conditions. thieme-connect.de

One of the most general methods for preparing heterocyclic analogues of phenanthrene-9,10-diones is the oxidation of the corresponding hetarenes using strong oxidizing agents like nitric acid. thieme-connect.de For instance, the oxidation of 1,10-phenanthroline (B135089) to 1,10-phenanthroline-5,6-dione (B1662461) can be achieved with a mixture of concentrated sulfuric acid and nitric acid in the presence of potassium bromide, with reported yields around 86%. google.comrsc.org However, scaling up this reaction can lead to a significant decrease in yield. google.com Alternative methods involve a multi-step synthesis starting from o-phenanthroline, which includes nitration, reduction to an amino group, and subsequent oxidation, though this route is often less efficient with a total yield of about 15%. google.com

The introduction of substituents onto the phenanthroline framework prior to oxidation is a viable route to substituted dione analogues. For example, 2,9-disubstituted and 3,8-disubstituted 1,10-phenanthrolines have been successfully converted to their 5,6-diamine derivatives in a three-step process, which can then be further reacted. researchgate.net While direct oxidation of substituted phenanthrolines can be effective, the site selectivity and the tolerance of various functional groups to the harsh oxidative conditions are significant challenges. thieme-connect.de

Table 1: Synthesis Methods for 1,10-Phenanthroline-5,6-dione

Method Starting Material Reagents Conditions Yield Reference
Direct Oxidation 1,10-Phenanthroline Conc. H₂SO₄, Conc. HNO₃, KBr Reflux 86% google.com
Multi-step Synthesis o-Phenanthroline 1. Nitration 2. Reduction 3. Oxidation - 15% (total) google.com
Oxidation 1,10-phenanthroline monohydrate 20% oleum, 70% nitric acid, potassium bromide Reflux (85°C), 3 hrs 62% rsc.org
Halogen Acid Oxidation o-Phenanthroline Halogen acid or halogen salt (e.g., KBrO₃) in acid 0-50°C, 5-30 hours High google.com

Post-Synthetic Modification of the Dione Moiety

The dione moiety of this compound is a versatile functional group that allows for a variety of post-synthetic modifications. These reactions are crucial for creating more complex molecules and materials with tailored properties.

One of the most common reactions is the condensation of the dione with diamines to form quinoxaline (B1680401) derivatives. wikipedia.org For example, the reaction of 1,10-phenanthroline-5,6-dione with 1,2-diaminobenzenes leads to the formation of dipyrido[3,2-a:2',3'-c]phenazine (dppz) ligands. rsc.org These ligands and their metal complexes are of significant interest in the study of DNA interactions and photophysics. rsc.org Similarly, condensation with other diamines, such as a diamine-tetrathiafulvalene (TTF) precursor, has been used to create π-extended, redox-active bridging ligands. unige.ch

The dione can also undergo reactions to form other heterocyclic systems. For instance, reaction with 4-hydroxybenzaldehyde (B117250) or 2,4-dihydroxybenzaldehyde (B120756) in the presence of ammonium (B1175870) acetate (B1210297) results in the formation of imidazole-fused phenanthroline derivatives. whiterose.ac.uk Furthermore, the dione moiety can be reduced to the corresponding semiquinone radical anion, which has been isolated and used in the synthesis of heterometallic complexes. rsc.org

Table 2: Post-Synthetic Modifications of the Dione Moiety

Reagent(s) Product Type Example Application Reference
1,2-Diaminobenzenes Quinoxaline/dppz derivatives DNA-targeting agents, photophysical probes rsc.org
Diamine-tetrathiafulvalene (TTF) π-extended, redox-active bridging ligands Molecular electronics, sensors unige.ch
Hydroxybenzaldehydes, NH₄OAc Imidazole-fused phenanthrolines Organic emitters, luminescent materials whiterose.ac.uk
Reducing agents (e.g., CoCpR₂) Semiquinone radical anion Synthesis of heterometallic complexes rsc.org

Introduction of Chiral Auxiliaries and Asymmetric Synthesis Approaches

The development of chiral this compound derivatives is an emerging area with potential applications in asymmetric catalysis and chiroptical materials. The introduction of chirality can be achieved either by using chiral starting materials or by employing asymmetric synthesis methodologies.

One approach involves the introduction of a chiral auxiliary substituent onto the phenanthroline backbone. unige.ch While direct asymmetric synthesis of the dione itself is not widely reported, the use of chiral catalysts in reactions involving phenanthroline derivatives points towards the feasibility of such approaches. For instance, the polymerization of a substituted dibromo-phenanthroline using a chiral nickel catalyst resulted in a preferred-handed helical polymer, demonstrating a helix-sense-selective polymerization. rsc.org This suggests that chiral catalysts could potentially be used to influence the stereochemistry of reactions involving the phenanthroline-5,6-dione core.

The synthesis of intrinsically chiral clusters containing arene ligands with chiral auxiliary substituents has been demonstrated, allowing for the separation of diastereomers. unige.ch This principle could be extended to the synthesis of chiral metal complexes of this compound, where the chirality is centered either on the ligand or at the metal center.

Polymerization and Covalent Integration into Macromolecular Structures (e.g., Enzymatic Polymerization)

Integrating this compound units into macromolecular structures, such as polymers, can lead to materials with novel electronic, catalytic, and sensory properties.

Covalent Polymerization: Linear conjugated polymers incorporating the 1,10-phenanthroline-5,6-dione moiety have been synthesized through Stille coupling reactions with thiophene (B33073) derivatives. researchgate.net These polymers exhibit interesting electrochemical properties and have been investigated as anode materials in lithium-ion batteries. researchgate.net Another approach involves the polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560) derivatives using a nickel catalyst, which produces helical polymers with stacked phenanthroline units. rsc.org

Enzymatic Polymerization: A notable development is the enzymatic polymerization of 1,10-phenanthroline-5,6-dione. researchgate.net This process has been utilized in the development of biosensors. In one example, the enzymatic polymerization of 1,10-phenanthroline-5,6-dione was achieved at a lactate (B86563) oxidase (LOx) modified electrode. researchgate.net The polymerization is initiated by the in-situ generation of hydrogen peroxide, an oxidant, during the enzymatic conversion of lactate. The resulting poly(1,10-phenanthroline-5,6-dione) film acts as a redox mediator, facilitating the electrochemical detection of lactate. researchgate.net This method provides a novel way to create functional polymer films on electrode surfaces for biosensing applications. researchgate.net

Table 3: Polymerization of 1,10-Phenanthroline-5,6-dione Derivatives

Polymerization Method Monomers Catalyst/Initiator Polymer Structure Application Reference
Stille Coupling 2,7-dibromo-1,10-phenanthroline-5,6-dione and thiophene derivatives Palladium catalyst Linear conjugated polymer Anode materials for LIBs researchgate.net
Ni-catalyzed Polymerization 5,6-Dibromo-1,10-phenanthroline derivatives Nickel catalyst Helical, π-stacked polymer Chiral materials rsc.org
Enzymatic Polymerization 1,10-Phenanthroline-5,6-dione Lactate oxidase / H₂O₂ Redox polymer film Biosensors researchgate.net

Advanced Research Directions and Future Perspectives for 1,7 Phenanthroline 5,6 Dione

Emerging Methodologies in 1,7-Phenanthroline-5,6-dione Synthesis and Functionalization

The availability of a compound is fundamental to the exploration of its properties and applications. While foundational synthetic methods for this compound were reported in the mid-20th century, modern research is focused on developing more efficient and versatile synthetic and functionalization routes.

Historically, one of the earliest documented syntheses of this compound was described by Druey and Schmidt in 1950. vulcanchem.com However, a significant challenge in the field has been the lack of effective and selective synthesis methods compared to its 1,10-phenanthroline (B135089) counterparts, which has partly contributed to it being less explored. oup.comresearchgate.net

Recent advancements have centered on multicomponent reactions to build the 1,7-phenanthroline (B34526) scaffold with desired functional groups. A notable emerging strategy is the use of the aza-Diels-Alder reaction (specifically, the Povarov reaction) for the facile synthesis of various substituted 1,7-phenanthroline derivatives. oup.comresearchgate.net This approach allows for the one-pot construction of the core structure from aromatic diamines, aldehydes, and alkenes, providing a versatile platform for introducing a range of substituents. researchgate.net This methodology has been successfully employed to create materials for organic light-emitting diodes (OLEDs). oup.comresearchgate.net

Further functionalization strategies include the synthesis of fused heterocyclic systems. For instance, researchers have developed two-step procedures starting from 1,7-phenanthroline to create fused pyrrolophenanthroline derivatives, which are designed as analogues of bioactive compounds. mdpi.com These methods demonstrate the growing interest in using the 1,7-phenanthroline core as a building block for more complex molecular architectures.

Table 1: Physicochemical Properties of this compound. vulcanchem.com
PropertyValue
Molecular FormulaC₁₂H₆N₂O₂
Molecular Weight210.188 g/mol
CAS Registry Number82701-91-5
AppearanceYellow to amber solid
Density1.444 g/cm³
Boiling Point456.1°C at 760 mmHg
Flash Point229.1°C
LogP1.5226

Exploration of Novel Coordination Architectures

The coordination chemistry of 1,10-phenanthroline and its dione (B5365651) derivative is a vast and well-documented field, with applications ranging from catalysis to medicine. In stark contrast, the coordination behavior of this compound is a largely unexplored area, representing a significant research gap and a frontier for discovery. vulcanchem.com

The positioning of the nitrogen atoms at the 1 and 7 positions, as opposed to the symmetric 1,10 positions, fundamentally alters the ligand's coordination geometry. vulcanchem.com Unlike the classic bidentate chelation of 1,10-phenanthroline, which creates a stable five-membered ring with a metal ion, the 1,7-isomer cannot chelate in the same manner. This structural difference is expected to lead to the formation of novel coordination architectures, such as coordination polymers or metal-organic frameworks, where the ligand acts as a bridging unit rather than a simple chelator. The o-quinone moiety adds another potential coordination site, creating a multifunctional ligand with complex binding possibilities.

Future research will likely focus on the systematic investigation of its complexes with various transition metals. Characterizing the resulting structures will be crucial to understanding how the unique steric and electronic properties of the this compound ligand influence the geometry, stability, and reactivity of its metal complexes.

Challenges and Opportunities in Targeted Research Applications

The primary challenge hindering the widespread investigation of this compound is the relative lack of optimized, high-yield synthetic routes compared to its 1,10-isomer. vulcanchem.comoup.com This scarcity of the parent compound naturally limits the scope and scale of research into its potential applications.

However, this challenge is intrinsically linked to a significant opportunity. The unique asymmetry of the 1,7-isomer offers the potential for materials and molecules with distinct properties. Research has already demonstrated that derivatives of 1,7-phenanthroline are promising as hole-blocking and electron-transporting materials in OLEDs. researchgate.net Their low Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels make them well-suited for improving charge transport and enhancing device efficiency.

The opportunities for this compound span several fields:

Materials Science : The development of novel materials for optoelectronics, such as OLEDs, is a proven area of application for 1,7-phenanthroline derivatives. oup.comresearchgate.net Their unique structure could be leveraged to create new phosphors, sensors, or components of solar cells.

Catalysis : As a ligand, its unique geometry could lead to catalysts with novel selectivity and reactivity in organic synthesis.

Medicinal Chemistry : While the biological activities of this compound are not well-studied, the known anticancer and antimicrobial properties of the 1,10-isomer and its metal complexes suggest that this is a worthwhile avenue of investigation. Comparative studies could reveal unique structure-activity relationships.

The extensive body of knowledge on the 1,10-isomer serves as both a benchmark and a roadmap for exploring the potential of its 1,7-counterpart.

Potential for Rational Design of Next-Generation this compound Systems for Specific Research Objectives

The rational design of molecules for specific functions is a cornerstone of modern chemistry. For this compound, this approach holds the key to unlocking its full potential and overcoming the current lack of extensive empirical data. By applying computational and theoretical methods, researchers can predict the properties of novel derivatives and guide synthetic efforts.

The successful use of 1,7-phenanthroline derivatives in OLEDs provides a clear example. researchgate.net Rational molecular design can be used to fine-tune the electronic properties (such as HOMO/LUMO levels) by strategically placing electron-donating or electron-withdrawing substituents on the phenanthroline core. chemrxiv.org This allows for the creation of materials with optimized energy levels for efficient charge injection and transport in electronic devices.

Future research will likely involve:

Computational Modeling : Using Density Functional Theory (DFT) and other methods to predict the electronic, optical, and coordination properties of new this compound derivatives and their metal complexes. This can help prioritize synthetic targets for applications in materials science and catalysis.

Structure-Property Relationship Studies : Systematically synthesizing a library of derivatives, as enabled by emerging methods like the aza-Diels-Alder reaction, and correlating their structural modifications with their performance in specific applications (e.g., OLED efficiency, catalytic activity). oup.comresearchgate.net

Hybrid Materials : Designing systems where this compound is incorporated into larger molecular architectures, such as polymers or supramolecular assemblies, to create functional materials with emergent properties.

By combining predictive modeling with efficient synthesis, the research community can accelerate the exploration of this compound and establish it as a valuable component in the toolkit of chemists and materials scientists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.